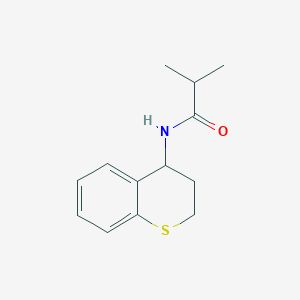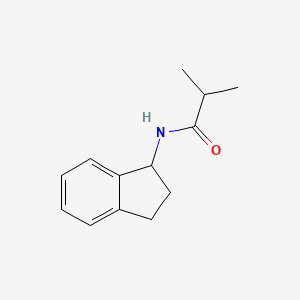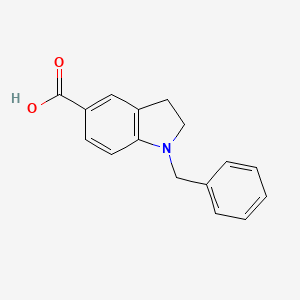
1-(3-Methylphenyl)-4-propan-2-ylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-4-propan-2-ylpiperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been widely studied for its effects on the central nervous system. MCPP has been found to have a number of potential applications in scientific research, including the study of neurotransmitter systems and the development of new drugs for the treatment of mental health disorders.
作用机制
The mechanism of action of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. These interactions can have a number of different effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. It has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
实验室实验的优点和局限性
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it can be used to study the role of neurotransmitter systems in various mental health disorders. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are a number of future directions for research on 1-(3-Methylphenyl)-4-propan-2-ylpiperazine. One area of interest is the development of new drugs that target the same neurotransmitter systems as this compound, but with fewer side effects. Another area of interest is the use of this compound as a tool for studying the role of neurotransmitter systems in various mental health disorders. Finally, there is a need for further research on the long-term effects of this compound on the brain and body, particularly in the context of chronic use.
合成方法
The synthesis of 1-(3-Methylphenyl)-4-propan-2-ylpiperazine can be achieved through a number of different methods. One common method involves the reaction of 1-(3-methylphenyl)piperazine with isopropylamine in the presence of a catalyst. This reaction produces this compound as the primary product, along with some other byproducts.
科学研究应用
1-(3-Methylphenyl)-4-propan-2-ylpiperazine has been widely studied for its potential applications in scientific research. One area of interest is the study of neurotransmitter systems in the brain. This compound has been found to interact with a number of different neurotransmitter receptors, including the serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the role of these neurotransmitters in various mental health disorders.
属性
IUPAC Name |
1-(3-methylphenyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)15-7-9-16(10-8-15)14-6-4-5-13(3)11-14/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMBAALDPBYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)

![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)


